Carbonyl-iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

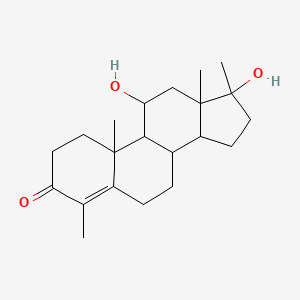

Carbonyl iron is a highly pure form of iron, typically appearing as a grey powder composed of spherical microparticles. It is prepared by the chemical decomposition of purified iron pentacarbonyl. The compound is known for its high purity, with grades ranging from 97.5% to over 99.5% . Carbonyl iron has a variety of applications, including its use in electronics, powder metallurgy, and as a dietary supplement for treating iron deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyl iron is synthesized through the decomposition of iron pentacarbonyl. The process involves heating iron pentacarbonyl to a temperature where it decomposes into iron and carbon monoxide. This reaction can be represented as:

Fe(CO)5→Fe+5CO

The iron produced is in the form of fine particles, which are then collected and processed .

Industrial Production Methods: In industrial settings, the production of carbonyl iron involves the controlled decomposition of iron pentacarbonyl in a reactor. The conditions are carefully monitored to ensure the purity and particle size of the resulting iron powder. The process typically involves heating the iron pentacarbonyl to temperatures between 150°C and 200°C under a controlled atmosphere .

Chemical Reactions Analysis

Types of Reactions: Carbonyl iron undergoes various chemical reactions, including:

Oxidation: Carbonyl iron can be oxidized to form iron oxides.

Reduction: It can act as a reducing agent, particularly in the reduction of aromatic nitro groups to amines.

Substitution: Carbonyl iron can participate in substitution reactions where ligands in the iron pentacarbonyl complex are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Commonly uses hydrogen or other reducing agents under controlled conditions.

Substitution: Involves the use of various ligands and solvents under specific conditions to achieve the desired substitution.

Major Products:

Oxidation: Iron oxides such as Fe₂O₃ and Fe₃O₄.

Reduction: Amines from the reduction of nitro compounds.

Substitution: Various iron-ligand complexes depending on the ligands used.

Scientific Research Applications

Carbonyl iron has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the reduction of nitro groups.

Biology: Studied for its role in biological systems and its potential use in drug delivery.

Medicine: Used as an iron supplement to treat iron deficiency anemia.

Mechanism of Action

The primary mechanism of action of carbonyl iron in biological systems involves its role as an essential constituent of hemoglobin. It is necessary for the transport of oxygen to tissues and for cellular oxidation processes. In the context of its use as a dietary supplement, carbonyl iron is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing enzymes .

Similar Compounds:

Iron Pentacarbonyl: A precursor to carbonyl iron, used in various chemical reactions and as a reagent in organic synthesis.

Nickel Carbonyl: Similar in structure and preparation to iron pentacarbonyl, used in the production of pure nickel.

Chromium Hexacarbonyl: Another metal carbonyl compound with similar properties and applications in catalysis.

Uniqueness of Carbonyl Iron: Carbonyl iron is unique due to its high purity and fine particle size, which make it suitable for a wide range of applications, from electronics to medicine. Its ability to act as a reducing agent in organic synthesis and its use in high-frequency magnetic applications further distinguish it from other iron compounds .

properties

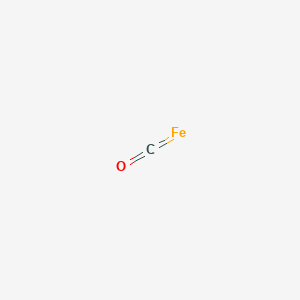

Molecular Formula |

CFeO |

|---|---|

Molecular Weight |

83.85 g/mol |

InChI |

InChI=1S/CO.Fe/c1-2; |

InChI Key |

SVMGVNXXUVNGRK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)=[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)

![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)

![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)

![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)

![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)